Amyloid Precursor C-Terminal Peptide
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Overview
Description
The Amyloid Precursor C-Terminal Peptide is a fragment derived from the Amyloid Precursor Protein. This peptide has garnered significant attention due to its association with Alzheimer’s disease. The Amyloid Precursor Protein is cleaved by enzymes, resulting in various fragments, including the this compound. This peptide is implicated in the pathogenesis of Alzheimer’s disease, making it a crucial subject of study in neurobiology and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the Amyloid Precursor C-Terminal Peptide typically involves the enzymatic cleavage of the Amyloid Precursor Protein. This process is mediated by β-secretase and γ-secretase enzymes, which sequentially cleave the protein to produce the peptide. The reaction conditions often include maintaining a physiological pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of the this compound involves recombinant DNA technology. The gene encoding the Amyloid Precursor Protein is inserted into a suitable expression vector, which is then introduced into a host cell, such as E. coli or yeast. The host cells are cultured, and the expressed protein is harvested and purified. The purified protein is then subjected to enzymatic cleavage to obtain the desired peptide .
Chemical Reactions Analysis
Types of Reactions: The Amyloid Precursor C-Terminal Peptide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species, which are implicated in cellular damage.
Reduction: This reaction can reverse oxidation, potentially mitigating some of the peptide’s harmful effects.
Substitution: This reaction involves the replacement of specific amino acids within the peptide, which can alter its properties and interactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis techniques to introduce specific amino acid changes.
Major Products Formed:
Oxidation: Formation of oxidized peptide variants.
Reduction: Restoration of the native peptide structure.
Substitution: Modified peptides with altered biological activity.
Scientific Research Applications
The Amyloid Precursor C-Terminal Peptide has numerous scientific research applications:
Chemistry: Used as a model peptide to study protein folding and aggregation.
Biology: Investigated for its role in cellular signaling and interaction with other proteins.
Medicine: A key target in Alzheimer’s disease research, with studies focusing on its role in disease progression and potential therapeutic interventions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents for neurodegenerative diseases
Mechanism of Action
The Amyloid Precursor C-Terminal Peptide exerts its effects through several mechanisms:
Comparison with Similar Compounds
Amyloid Beta Peptide: Another fragment derived from the Amyloid Precursor Protein, known for its role in forming amyloid plaques in Alzheimer’s disease.
Soluble Amyloid Precursor Protein Alpha: A non-toxic fragment that has neuroprotective properties.
Amyloid Precursor Protein Intracellular Domain: Involved in intracellular signaling and gene expression regulation
Uniqueness: The Amyloid Precursor C-Terminal Peptide is unique due to its specific role in mitochondrial dysfunction and its potential as an early biomarker for Alzheimer’s disease. Unlike other fragments, it has a distinct impact on cellular homeostasis and neurodegeneration .
Properties
Molecular Formula |
C86H118N20O27S |
---|---|
Molecular Weight |
1896.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H118N20O27S/c1-45(107)72(105-83(129)64-17-11-36-106(64)85(131)62(42-67(91)112)103-76(122)56(29-33-71(117)118)97-79(125)58(93-69(114)44-88)40-48-18-22-50(108)23-19-48)84(130)102-61(41-49-20-24-51(109)25-21-49)81(127)94-52(16-9-10-35-87)73(119)100-60(39-47-14-7-4-8-15-47)82(128)101-59(38-46-12-5-3-6-13-46)80(126)98-55(28-32-70(115)116)75(121)95-53(26-30-65(89)110)74(120)99-57(34-37-134-2)78(124)96-54(27-31-66(90)111)77(123)104-63(86(132)133)43-68(92)113/h3-8,12-15,18-25,45,52-64,72,107-109H,9-11,16-17,26-44,87-88H2,1-2H3,(H2,89,110)(H2,90,111)(H2,91,112)(H2,92,113)(H,93,114)(H,94,127)(H,95,121)(H,96,124)(H,97,125)(H,98,126)(H,99,120)(H,100,119)(H,101,128)(H,102,130)(H,103,122)(H,104,123)(H,105,129)(H,115,116)(H,117,118)(H,132,133)/t45-,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,72+/m1/s1 |
InChI Key |
IBDVVBQJVQLBET-IETVHQRDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CN)O |
Origin of Product |
United States |
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